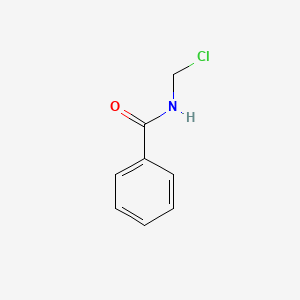
N-(chloromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(chloromethyl)benzamide: is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide where a chloromethyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(chloromethyl)benzamide can be synthesized through the reaction of benzamide with chloromethylating agents. One common method involves the reaction of benzamide with formaldehyde and hydrochloric acid, which results in the formation of this compound. The reaction typically requires a catalyst such as zinc chloride to proceed efficiently.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(chloromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized to form N-(chloromethyl)benzoic acid or reduced to form N-(methyl)benzamide.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and a base to form benzamide and formaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include N-(substituted)benzamides.
Oxidation Reactions: Products include N-(chloromethyl)benzoic acid.
Reduction Reactions: Products include N-(methyl)benzamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(chloromethyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chloromethylation on biological systems. It is also used in the synthesis of bioactive molecules that have potential therapeutic applications.
Medicine: this compound derivatives have been investigated for their potential use as pharmaceuticals. They exhibit various biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of N-(chloromethyl)benzamide involves the interaction of the chloromethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules. The compound can also act as an alkylating agent, modifying the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Benzamide: The parent compound of N-(chloromethyl)benzamide, lacking the chloromethyl group.
N-(methyl)benzamide: A derivative where the chloromethyl group is replaced with a methyl group.
N-(hydroxymethyl)benzamide: A derivative where the chloromethyl group is replaced with a hydroxymethyl group.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This group allows for a wide range of chemical modifications, making the compound a valuable intermediate in organic synthesis. The chloromethyl group also enhances the compound’s ability to interact with biological molecules, making it useful in medicinal chemistry and biological research.
Eigenschaften
CAS-Nummer |
38792-42-6 |
|---|---|
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
N-(chloromethyl)benzamide |
InChI |
InChI=1S/C8H8ClNO/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
InChI-Schlüssel |
CIUJQWLLGXKZQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


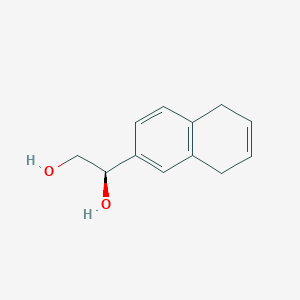
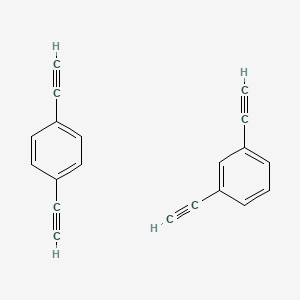
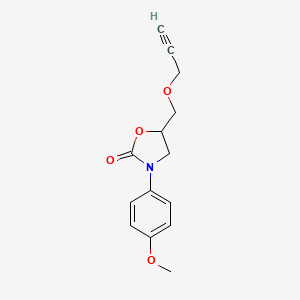
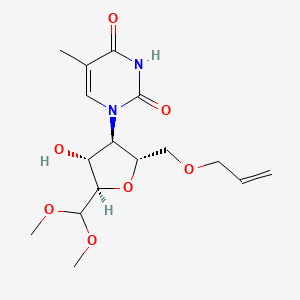
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
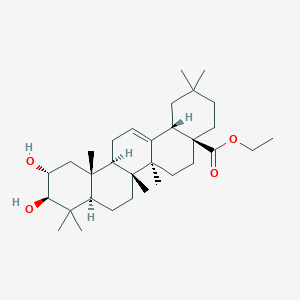
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)

![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
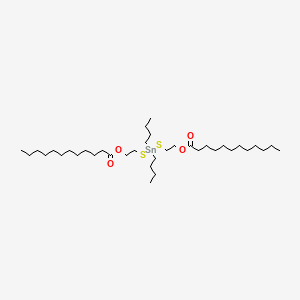

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)

